1-Chloro-3-propoxy-2-propanol
Description
Properties
CAS No. |
6943-58-4 |
|---|---|
Molecular Formula |
C6H13ClO2 |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
1-chloro-3-propoxypropan-2-ol |
InChI |
InChI=1S/C6H13ClO2/c1-2-3-9-5-6(8)4-7/h6,8H,2-5H2,1H3 |
InChI Key |
BJKFQZKSICPHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(CCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural analogs of 1-Chloro-3-propoxy-2-propanol, highlighting variations in substituents, molecular weight, and CAS numbers:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| This compound | Not provided | C₆H₁₃ClO₂ | ~152.6 | Propoxy group at C3 |
| 1-Butoxy-3-chloro-2-propanol | 16224-33-2 | C₇H₁₅ClO₂ | 166.6 | Butoxy (C₄H₉O-) group at C3 |
| 1-Chloro-3-isopropoxy-2-propanol | 4288-84-0 | C₆H₁₃ClO₂ | 152.6 | Branched isopropoxy (C₃H₇O-) group at C3 |
| 1-Chloro-3-(dodecyloxy)-2-propanol | 17677-15-5 | C₁₅H₃₁ClO₂ | 278.9 | Long-chain dodecyloxy (C₁₂H₂₅O-) at C3 |
| 1-Benzyloxy-3-chloro-2-propanol | 13991-52-1 | C₁₀H₁₃ClO₂ | 200.7 | Aromatic benzyloxy (C₆H₅CH₂O-) at C3 |
Physical and Chemical Properties
Boiling/Melting Points :
- The isopropoxy derivative (CAS 4288-84-0) has a higher boiling point (~173–175°C) compared to the linear propoxy analog due to increased steric hindrance .
- The dodecyloxy analog (CAS 17677-15-5) exhibits significantly higher molecular weight (278.9 g/mol) and hydrophobicity, reducing solubility in polar solvents .
- Benzyloxy derivatives (CAS 13991-52-1) show lower volatility and enhanced stability in acidic conditions due to aromatic resonance .
Reactivity :
Preparation Methods
Chlorination Agents and Protocols
Chlorination typically targets the hydroxyl group of 1,2-propanediol or its protected derivatives. Common agents include:
-
Thionyl chloride (SOCl₂) : Provides efficient chlorination at 40–60°C, with HCl and SO₂ as byproducts. Excess SOCl₂ must be quenched post-reaction.
-
Hydrogen chloride (HCl) gas : Requires acidic catalysts (e.g., ZnCl₂) and elevated pressures (0.5–1.5 MPa) to drive the reaction.
A representative procedure involves reacting 1,2-propanediol with SOCl₂ in anhydrous dichloromethane, yielding 1-chloro-2-propanol, which is subsequently alkoxylated.
Alkoxylation with Propylating Agents
Introducing the propoxy group employs propyl bromide or propyl tosylate under basic conditions (e.g., K₂CO₃ or NaOH). For example:
Reaction temperatures of 60–80°C and stoichiometric bases are critical to suppress elimination side reactions.
Catalytic Methods
Solid Acid Catalysts
Patent CN109867587B discloses SiO₂-Al₂O₃ or B₂O₃-Al₂O₃ composites for chlorination-hydrolysis reactions. In a typical protocol:
-
Catalyst : 5 wt% SiO₂-Al₂O₃ (mass ratio 0.5–2:1).
-
Conditions : 45°C, 0.5 MPa, 2.5 hours.
These catalysts enhance proton transfer while mitigating corrosion and waste associated with liquid acids.
Cation Exchange Resins
Patent CN102229522B highlights continuous-flow synthesis using Zeo-karb (sulfonated polystyrene resin) in tubular reactors:
-
Reactor dimensions : 0.1–100 m length, 0.1–0.5 m diameter.
-
Conditions : 0–45°C, 0.5–20 kg/h 3-chloro-2-methylpropylene flow.
This method eliminates hydrolytic steps, reducing acid wastewater by 70% compared to batch processes.
Continuous Flow Synthesis
Adopting tubular reactors with immobilized catalysts (e.g., Zeo-karb) enables scalable production:
-
Residence time : 1.5–2.5 hours.
-
Cooling : External ice-water mixtures (0–5°C) maintain isothermal conditions.
-
Workup : Dichloromethane extraction and MgSO₄ drying yield >95% pure product.
Purification and Isolation
Post-reaction processing involves:
-
Liquid-liquid extraction : Dichloromethane isolates the organic phase.
-
Drying : Anhydrous MgSO₄ removes residual water.
-
Distillation : Fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) achieves final purity.
Comparative Analysis of Methods
Key observations :
-
Continuous flow systems maximize efficiency and purity.
-
Solid catalysts reduce environmental impact but require higher capital investment.
Challenges and Optimization Strategies
Side Reaction Mitigation
Q & A
Q. What synthetic methodologies are recommended for 1-Chloro-3-propoxy-2-propanol?
- Methodological Answer : The synthesis can proceed via nucleophilic substitution reactions. For example, reacting 1,2-propanediol derivatives with chlorinating agents (e.g., thionyl chloride) followed by alkoxylation using propyl bromide under basic conditions. Reaction optimization should consider stoichiometry, solvent polarity (e.g., THF or DMF), and temperature control (40–60°C) to minimize side reactions. Similar protocols for chloro-propanol derivatives emphasize protecting group strategies to stabilize intermediates .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Follow hazard guidelines for chlorinated alcohols:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Refer to safety data sheets (SDS) for chlorinated analogs like 3-chloro-1,2-propanediol, which highlight risks of irritation and systemic toxicity .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- NMR : Analyze and spectra to confirm chloro and propoxy substituents. Compare chemical shifts with databases (e.g., PubChem entries for related compounds) .
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to verify molecular ion peaks and fragmentation patterns. Reference spectra from NIST databases for validation .
- IR Spectroscopy : Identify O–H (3200–3600 cm) and C–Cl (550–850 cm) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and purity?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxylation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMSO) versus non-polar solvents for regioselectivity.
- Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation, as demonstrated in synthetic routes for aminochloropropanes .
Q. What computational approaches predict the compound’s reactivity and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–Cl and C–O bonds to assess hydrolysis susceptibility.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to predict degradation pathways. PubChem InChI data (e.g., for analogs like 1-(2-chloro-4-fluorophenoxy)-3-sulfonylpropanol) can parameterize models .
Q. How does the propoxy group influence biological activity compared to other substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare the compound’s antimicrobial or cytotoxic activity with analogs (e.g., phenyl or methyl-substituted chloro-propanols) using in vitro assays (e.g., MIC or MTT).
- Metabolic Stability : Assess hepatic microsomal stability to evaluate the propoxy group’s impact on pharmacokinetics, referencing studies on structurally similar pharmacophores .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported toxicity profiles of chloro-propanols?
- Methodological Answer :
- Evidence Weight Analysis : Cross-reference toxicity data from EU CLP classifications (e.g., 3-chloro-1,2-propanediol) with experimental LD values. Prioritize studies adhering to OECD guidelines for consistency.
- In Silico Toxicology : Use tools like ProTox-II to predict acute oral toxicity, validating against empirical data from SDS sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
